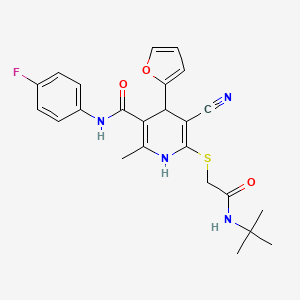

6-((2-(tert-butylamino)-2-oxoethyl)thio)-5-cyano-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Description

This compound is a 1,4-dihydropyridine (DHP) derivative, a class known for pharmacological applications such as calcium channel modulation and kinase inhibition. Its structure features:

- A 1,4-dihydropyridine core with a 5-cyano substituent, enhancing electronic conjugation and binding affinity.

- A 4-(furan-2-yl) group, which may contribute to π-π stacking interactions in biological targets.

- An N-(4-fluorophenyl) carboxamide at position 3, where the fluorine atom likely increases lipophilicity and bioavailability.

Properties

IUPAC Name |

6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3S/c1-14-20(22(31)28-16-9-7-15(25)8-10-16)21(18-6-5-11-32-18)17(12-26)23(27-14)33-13-19(30)29-24(2,3)4/h5-11,21,27H,13H2,1-4H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURXZPYXGQSCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC(C)(C)C)C#N)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-((2-(tert-butylamino)-2-oxoethyl)thio)-5-cyano-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide (CAS No. 663218-02-8) is a dihydropyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C24H25FN4O3S

- Molecular Weight : 468.54 g/mol

- Boiling Point : 686.4 ± 55.0 °C (predicted)

- Density : 1.31 ± 0.1 g/cm³ (predicted)

- pKa : 13.10 ± 0.70 (predicted)

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the cardiovascular and neurological systems. Dihydropyridines are known to act primarily as calcium channel blockers, which can lead to vasodilation and decreased blood pressure. Additionally, the presence of a furan ring and cyano group may enhance its reactivity and binding affinity to specific receptors.

Pharmacological Effects

-

Antihypertensive Activity :

- Dihydropyridines are widely recognized for their role in managing hypertension by inhibiting calcium influx in vascular smooth muscle cells.

- Studies indicate that compounds similar to this one exhibit significant reductions in systolic and diastolic blood pressure in animal models.

-

Neuroprotective Effects :

- Preliminary research suggests potential neuroprotective properties, possibly through the modulation of neurotransmitter release and inhibition of excitotoxicity.

- The compound may also influence pathways involved in neuroinflammation.

-

Anticancer Potential :

- Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

- The exact mechanisms remain under investigation, but they may involve the modulation of cell cycle regulators.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Dihydropyridines

The compound is compared to two analogs from : AZ331 and AZ257 (Table 1). These share the DHP core but differ in substituents, influencing their physicochemical and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Findings:

Fluorine’s electronegativity may also strengthen hydrogen bonding in target interactions. AZ257 retains the 2-methoxyphenyl group, which could reduce potency due to steric hindrance from the ortho-methoxy substituent.

Position 6 Thioether Side Chain: The tert-butylamino-oxoethyl moiety in the target compound may confer greater metabolic stability than AZ331’s 4-methoxyphenyl or AZ257’s 4-bromophenyl groups. Tert-butyl groups are known to resist oxidative degradation . AZ257’s bromophenyl group increases molecular weight and hydrophobicity, which might reduce solubility but enhance target binding in hydrophobic pockets.

However, the target compound’s fluorine and tert-butyl substituents could shift selectivity toward targets requiring high lipophilicity and stability, such as intracellular enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.